molecular formula C21H23N3O3S2 B2821731 ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946309-54-2

ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2821731
CAS No.: 946309-54-2
M. Wt: 429.55
InChI Key: FYZKEHNLQCXBDY-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to interact with various targets, such as cox-1 and cox-2 enzymes , and the LasR system in Pseudomonas aeruginosa .

Mode of Action

Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. Additionally, some thiazole derivatives have shown promising quorum-sensing inhibitory activity in the LasR system of Pseudomonas aeruginosa , suggesting potential antimicrobial activity.

Biochemical Pathways

Thiazole derivatives have been reported to interfere with the synthesis of prostaglandins by inhibiting cox-1 and cox-2 enzymes . Prostaglandins are involved in various physiological processes, including inflammation and pain perception.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good absorption and distribution characteristics

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory and analgesic effects . These effects are likely due to the inhibition of COX-1 and COX-2 enzymes, which play a key role in the inflammatory response .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the bioavailability and efficacy of these compounds may be influenced by the characteristics of the biological environment, such as pH and the presence of other solutes

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-3-7-17(25)23-20-18(19-22-14-8-5-6-9-15(14)28-19)13-10-11-24(12-16(13)29-20)21(26)27-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKEHNLQCXBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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